molecular formula C9H13NO3 B15321779 4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol CAS No. 35778-41-7

4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol

Cat. No.: B15321779
CAS No.: 35778-41-7
M. Wt: 183.20 g/mol
InChI Key: YNYAYWLBAHXHLL-MRVPVSSYSA-N
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Description

4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H13NO3. It is known for its significant role in various chemical and biological processes. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

    Hydroxylation: Addition of the hydroxyl group using an oxidizing agent.

    Methoxylation: Introduction of the methoxy group via methylation.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Controlled temperature and pressure to ensure optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include quinones, primary amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-amino-2-hydroxyethyl)phenol hydrochloride
  • 4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol

Uniqueness

4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

35778-41-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

YNYAYWLBAHXHLL-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CN)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O

Origin of Product

United States

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